

Physical and chemical properties of (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol

Cat. No.: B139845

[Get Quote](#)

An In-depth Technical Guide on (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **(1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol**. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis, and a discussion of the potential role of pyrazole derivatives in drug development, including relevant signaling pathways.

Core Properties and Data

(1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol is a pyrazole derivative with the chemical formula C₆H₁₀N₂O. The following tables summarize its key physical and chemical properties.

Identifier	Value	Reference
CAS Number	153912-60-8	[1] [2]
Molecular Formula	C ₆ H ₁₀ N ₂ O	[1] [3]
Molecular Weight	126.16 g/mol	[1] [3]
IUPAC Name	(1,5-Dimethyl-1H-pyrazol-3-yl)methanol	[3]

Physical Property	Value	Reference
Melting Point	50 °C	
Boiling Point	118 °C at 2 mmHg	
Appearance	White crystal	[4]

Synthesis and Experimental Protocols

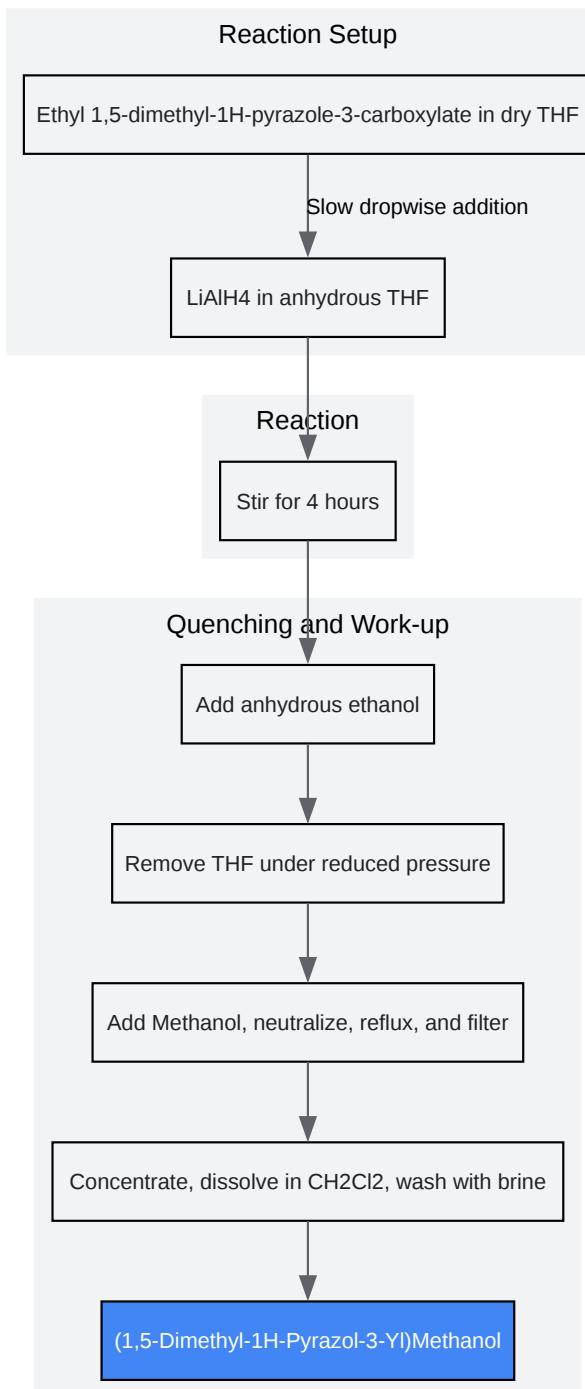
The synthesis of **(1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol** can be achieved through the reduction of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate. Below is a detailed experimental protocol for this synthesis.

Experimental Protocol: Synthesis of **(1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol**[1][4]

Materials:

- Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous tetrahydrofuran (THF)
- Anhydrous ethanol
- Methanol

- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium chloride solution
- Three-necked flask
- Dropping funnel
- Reflux condenser
- Ice bath


Procedure:

- Preparation of the Reducing Agent: In a dry three-necked flask equipped with a reflux condenser and a dropping funnel, add lithium aluminum hydride (3.8 g, 100 mmol) and 200 mL of anhydrous tetrahydrofuran.
- Addition of the Ester: Dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (16.8 g, 100 mmol) in 100 mL of dry tetrahydrofuran. Slowly add this solution dropwise to the suspension of lithium aluminum hydride in the three-necked flask.
- Reaction: After the addition is complete, stir the reaction mixture for 4 hours.
- Quenching the Reaction: Upon completion of the reduction, slowly and carefully add anhydrous ethanol dropwise to quench the excess lithium aluminum hydride.
- Work-up:
 - Remove the tetrahydrofuran by distillation under reduced pressure.
 - Add 500 mL of methanol to the residue and adjust the pH to neutral.
 - Heat the mixture to reflux for 6 hours and then filter.
 - Concentrate the filtrate.
 - Dissolve the concentrated residue in 100 mL of dichloromethane.

- Wash the organic layer twice with 50 mL of saturated aqueous sodium chloride solution.
- Dry the organic layer and concentrate it to obtain **(1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol**.

A schematic of the synthesis workflow is provided below:

Synthesis Workflow of (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol

[Click to download full resolution via product page](#)

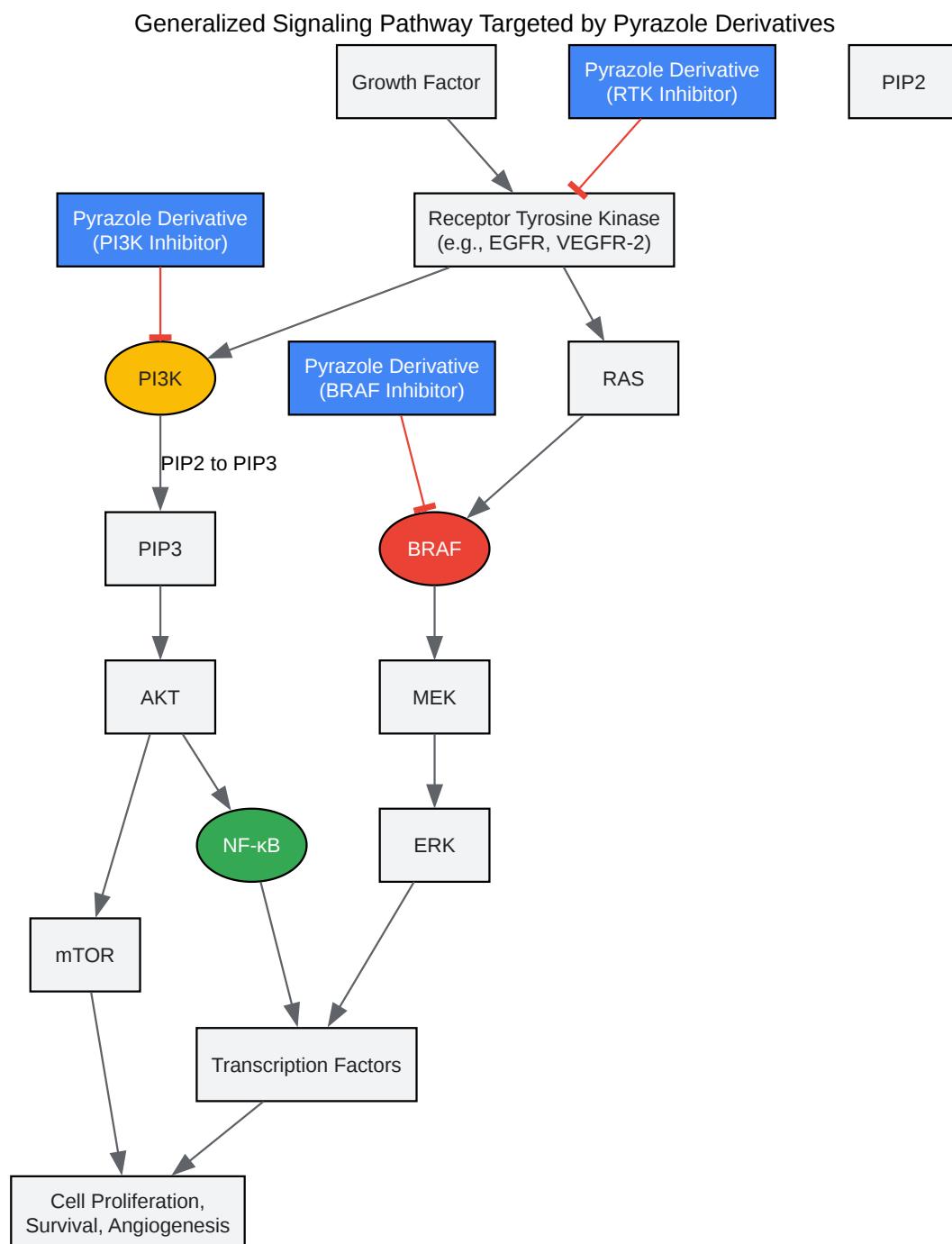
Synthesis Workflow

Analytical Data

While specific spectral data for **(1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol** is not readily available in the public domain, the following are expected characteristic signals based on the analysis of closely related pyrazole derivatives.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Analytical Technique	Expected Observations
¹ H NMR	* Singlet for the pyrazole ring proton (C4-H).

- Singlet for the N-methyl protons.
- Singlet for the C5-methyl protons.
- Singlet for the methylene protons of the methanol group.
- Broad singlet for the hydroxyl proton. || ¹³C NMR | * Signals for the two methyl carbons.
- Signal for the methylene carbon of the methanol group.
- Signals for the three pyrazole ring carbons. || IR Spectroscopy | * Broad absorption band for the O-H stretch of the alcohol.
- C-H stretching vibrations for the methyl and methylene groups.
- C=N and C=C stretching vibrations characteristic of the pyrazole ring. || Mass Spectrometry | * A molecular ion peak corresponding to the molecular weight of 126.16 g/mol . |


Role in Drug Development and Signaling Pathways

The pyrazole scaffold is a prominent feature in many approved drugs and compounds in clinical development. Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

In the context of oncology, pyrazole-containing compounds have been developed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. These include BRAF, PI3K, EGFR, and VEGFR-2. Inhibition of these kinases can disrupt key signaling

pathways, such as the MAP kinase and NF-κB pathways, leading to cell cycle arrest and apoptosis in cancer cells.

The following diagram illustrates a generalized signaling pathway that can be targeted by pyrazole derivatives in cancer therapy.

[Click to download full resolution via product page](#)

Targeted Signaling Pathway

This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics based on the pyrazole scaffold. The provided data and protocols are intended to facilitate further investigation into the properties and potential applications of **(1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol** and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHANOL CAS#: 153912-60-8 [m.chemicalbook.com]
- 2. (1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHANOL | 153912-60-8 [amp.chemicalbook.com]
- 3. (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol | C6H10N2O | CID 2776366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHANOL | 153912-60-8 [amp.chemicalbook.com]
- 5. tsijournals.com [tsijournals.com]
- 6. jocpr.com [jocpr.com]
- 7. rsc.org [rsc.org]
- 8. jmchemsci.com [jmchemsci.com]
- To cite this document: BenchChem. [Physical and chemical properties of (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b139845#physical-and-chemical-properties-of-1-5-dimethyl-1h-pyrazol-3-yl-methanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com